3-chloro-6-ethyl-N-(pyridin-4-ylmethyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-6-ethyl-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene class. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a chloro group, an ethyl group, and a pyridin-4-ylmethyl group attached to the benzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-ethyl-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and ethyl acetoacetate under basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridin-4-ylmethyl Group: This step involves a nucleophilic substitution reaction where the pyridin-4-ylmethyl group is introduced using a suitable pyridine derivative and a base like sodium hydride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-ethyl-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different substituents replacing the chloro group.
Scientific Research Applications
3-Chloro-6-ethyl-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-6-ethyl-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Similar in structure and biological activity, often used in antimicrobial and anticancer research.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyridine Derivatives: Widely used in medicinal chemistry for their antimicrobial and antiviral activities.
Uniqueness
3-Chloro-6-ethyl-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H15ClN2OS |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-chloro-6-ethyl-N-(pyridin-4-ylmethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2OS/c1-2-11-3-4-13-14(9-11)22-16(15(13)18)17(21)20-10-12-5-7-19-8-6-12/h3-9H,2,10H2,1H3,(H,20,21) |
InChI Key |
IQKHHKYMJBQBGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=NC=C3)Cl |
Origin of Product |
United States |
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